4-Bromo-1-benzothiophene-2-carbonyl chloride: Chemical Architecture, Properties, and Synthetic Utility in Drug Discovery
4-Bromo-1-benzothiophene-2-carbonyl chloride: Chemical Architecture, Properties, and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the benzothiophene scaffold serves as a privileged pharmacophore, offering unique stereoelectronic properties that enhance target binding affinity and metabolic stability. 4-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 93104-01-9) is a highly reactive, bifunctional intermediate critical to the synthesis of advanced therapeutics . Featuring both an electrophilic acyl chloride and a versatile aryl bromide, this compound acts as a linchpin in divergent synthetic pathways, enabling the rapid assembly of complex molecules ranging from atypical antipsychotics to targeted oncological inhibitors .
This technical guide dissects the physical properties, structural causality, and field-proven experimental workflows associated with 4-bromo-1-benzothiophene-2-carbonyl chloride, providing drug development professionals with a comprehensive blueprint for its application.
Chemical Structure and Physical Properties
The utility of 4-bromo-1-benzothiophene-2-carbonyl chloride is fundamentally driven by its physicochemical profile. The highly polar acyl chloride group dictates its moisture sensitivity, while the lipophilic benzothiophene core drives its partition coefficient (XLogP3), an essential metric for predicting the bioavailability of its downstream pharmaceutical derivatives .
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Bromo-1-benzothiophene-2-carbonyl chloride |
| CAS Registry Number | 93104-01-9 |
| PubChem CID | 54758779 |
| Molecular Formula | C9H4BrClOS |
| Molecular Weight | 275.55 g/mol |
| Exact Mass | 273.885 g/mol |
| XLogP3 | 4.5 |
| Topological Polar Surface Area (TPSA) | 45.3 Ų |
| Hazard Classification | Irritant, Corrosive (Moisture Sensitive) |
Data aggregated from computational chemical databases and material safety data sheets , .
Applications in Advanced Therapeutics
The structural duality of 4-bromo-1-benzothiophene-2-carbonyl chloride allows it to participate in orthogonal reaction mechanisms: nucleophilic acyl substitution at the C2 position and transition-metal-catalyzed cross-coupling at the C4 position.
STAT3 Signaling Pathway Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in numerous human cancers, driving tumor proliferation and immune evasion. 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3 phosphorylation . The synthesis of these inhibitors relies on the amidation of 4-bromo-1-benzothiophene-2-carbonyl chloride with various aliphatic or aromatic amines. The C4-bromo substitution is critical, as it allows for late-stage structural diversification to optimize binding within the shallow STAT3 SH2 domain .
Inhibition of the STAT3 signaling pathway by 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives.
RAS Protein Inhibitors
Mutant KRAS (e.g., G12C, G12D) represents one of the most sought-after targets in oncology. Recent patent literature demonstrates the use of 4-bromobenzo[b]thiophene-2-carboxylic acid derivatives as foundational building blocks for novel RAS inhibitors , . The rigid bicyclic framework provides the exact spatial orientation required to fit into the allosteric switch-II pocket of mutant RAS proteins.
Precursor to Brexpiprazole Intermediates
Brexpiprazole, an atypical antipsychotic functioning as a serotonin-dopamine activity modulator, utilizes 4-(1-piperazinyl)benzo[b]thiophene as a core structural element . This intermediate is synthesized via a Buchwald-Hartwig amination of 4-bromobenzo[b]thiophene []([Link]), which itself is accessed via the decarboxylation of 4-bromobenzo[b]thiophene-2-carboxylic acid .
Experimental Workflows and Methodologies
The following protocols detail the generation and utilization of the acyl chloride. By converting the stable carboxylic acid into an acyl chloride, researchers bypass the need for expensive peptide coupling reagents (e.g., EDC/HOBt), achieving a highly atom-economical and scalable route for library synthesis.
Synthetic divergence of 4-bromobenzo[b]thiophene-2-carboxylic acid into key pharmaceutical precursors.
Protocol: Synthesis of the Acyl Chloride
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Preparation: Flame-dry a 2-neck round-bottom flask and purge continuously with Argon.
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Charging: Add 1.0 equivalent of 4-bromobenzo[b]thiophene-2-carboxylic acid (CAS: 5194-37-6).
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Solvent: Suspend the solid in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
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Catalyst: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).
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Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of oxalyl chloride. Safety Note: Vigorous gas evolution (CO2, CO, HCl) will occur; ensure proper fume hood ventilation.
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Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. The suspension will transition into a clear solution, indicating complete conversion.
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Validation & Workup: To self-validate completion, quench a 10 µL aliquot in 1 mL of anhydrous methanol and analyze via LC-MS (looking for the corresponding methyl ester mass). Once confirmed, concentrate the reaction mixture under reduced pressure to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene to remove residual HCl.
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Storage: The resulting acyl chloride is highly sensitive to hydrolysis. It must be used immediately in the subsequent amidation step or stored strictly under Argon at -20 °C.
Protocol: Amidation for STAT3 Inhibitor Precursors
Objective: Couple the acyl chloride with a target amine to form a benzo[b]thiophene-2-carboxanilide derivative . Causality: A non-nucleophilic base (DIPEA) is utilized to scavenge the HCl byproduct generated during the nucleophilic attack. Without this base, the reactant amine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction prematurely.
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Preparation: Dissolve the crude 4-bromo-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous THF under Argon.
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Amine Addition: In a separate flame-dried flask, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous THF.
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Coupling: Slowly transfer the amine/DIPEA solution dropwise to the acyl chloride solution at 0 °C to control the exothermic reaction.
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Reaction: Stir at room temperature for 3 hours.
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Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acidic species. Extract the aqueous layer three times with Ethyl Acetate.
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Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
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Purification: Concentrate under vacuum. Purify the crude product via silica gel flash chromatography (using a Hexanes/Ethyl Acetate gradient) to yield the pure amide intermediate, ready for subsequent m-CPBA oxidation to the 1,1-dioxide .
References
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LookChem. "Cas 93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride".
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Echemi. "93104-01-9, 4-Bromo-1-benzothiophene-2-carbonyl chloride Formula & Properties".
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PubChem (GuideChem cross-reference). "Compound Summary for CID 54758779".
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ChemicalBook. "4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 5194-37-6".
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PMC (National Institutes of Health). "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway".
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Google Patents. "WO2024067714A1 - Compounds with anti-KRAS mutant tumor activity".
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Google Patents. "HK40124025A - Ras inhibitor".
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ChemicalBook. "4-Bromobenzo[b]thiophene | 5118-13-8".
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New Drug Approvals. "Brexpiprazole ブレクスピプラゾール".
